molecular formula C8H9Cl B7760979 2-Methylbenzyl chloride CAS No. 99765-61-4

2-Methylbenzyl chloride

Cat. No.: B7760979
CAS No.: 99765-61-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and commercial chemical literature, 2-methylbenzyl chloride is identified by several names and chemical identifiers. Its systematic IUPAC name is 1-(chloromethyl)-2-methylbenzene. nih.govfishersci.ca Commonly used synonyms include o-methylbenzyl chloride, alpha-chloro-o-xylene, and 2-(chloromethyl)toluene. cymitquimica.comnih.govsigmaaldrich.com

For precise identification in research and databases, the following identifiers are crucial:

CAS Registry Number: 552-45-4 sigmaaldrich.comsigmaaldrich.com

Molecular Formula: C₈H₉Cl cymitquimica.comnih.govsigmaaldrich.com

Molecular Weight: 140.61 g/mol nih.govsigmaaldrich.comsigmaaldrich.com

InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N nih.govsigmaaldrich.com

This colorless to pale-yellow liquid possesses a pungent odor and is insoluble in water. nih.govchemicalbook.com

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name1-(chloromethyl)-2-methylbenzene nih.govfishersci.ca
Common Synonymso-Methylbenzyl chloride, α-Chloro-o-xylene cymitquimica.comnih.gov
CAS Number552-45-4 sigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₈H₉Cl cymitquimica.comnih.govsigmaaldrich.com
Molecular Weight140.61 g/mol nih.govsigmaaldrich.comsigmaaldrich.com
InChI KeyVQRBXYBBGHOGFT-UHFFFAOYSA-N nih.govsigmaaldrich.com
AppearanceColorless to pale-yellow liquid nih.govchemicalbook.com
OdorPungent nih.govchemicalbook.com

Historical Overview of Research on this compound

The industrial preparation of benzyl (B1604629) chlorides, including this compound, is typically achieved through the gas-phase photochemical reaction of the corresponding toluene (B28343) derivative with chlorine. wikipedia.org This free-radical process has been a foundational method for producing these reactive intermediates. wikipedia.org Historically, benzyl chlorides were first prepared by treating the corresponding benzyl alcohol with hydrochloric acid. wikipedia.org

Early research focused on understanding the fundamental reactivity of benzyl chlorides. Their ability to undergo nucleophilic substitution reactions made them valuable for introducing the benzyl protecting group in organic synthesis, a technique used to protect alcohols and carboxylic acids during multi-step synthetic sequences. wikipedia.org The study of the gas-phase pyrolysis kinetics of this compound has also been a subject of theoretical research, providing insights into its thermal decomposition mechanisms. researchgate.net

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound continues to be a widely utilized chemical building block. cymitquimica.compubcompare.ai Its significance lies in its role as a key intermediate in the synthesis of a diverse array of more complex molecules. pubcompare.ailookchem.com

Specific areas of application include:

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various drug candidates. pubcompare.ailookchem.com For example, it has been used in the preparation of analogs of fenarimol, which have shown activity in experimental models of Chagas disease. chemicalbook.comcookechem.com It is also a reactant in the synthesis of the antihistamine meclizine. wikipedia.org

Agrochemical Industry: The compound is utilized in the production of pesticides and other crop protection agents. lookchem.com

Dye and Pigment Industry: Its aromatic structure makes it a suitable starting material for synthesizing various colorants. lookchem.com

Polymer Chemistry: this compound is employed as a monomer for the production of specialty polymers with applications in coatings and adhesives. lookchem.com

Materials Science: It is used in the development of advanced materials. pubcompare.ai For instance, it is a component in the synthesis of certain quaternary ammonium (B1175870) salts like benzalkonium chloride, which have applications as surfactants and antimicrobials. wikipedia.orgwikipedia.org

The reactivity of the benzylic chloride is central to its utility. It readily reacts with nucleophiles, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds. This versatility ensures its continued importance in synthetic organic chemistry.

Scope and Objectives of the Research Outline

This article has provided a focused overview of this compound, adhering strictly to its nomenclature, historical research context, and its significance in modern chemical research. The objective was to present a scientifically accurate and informative summary based on established academic and chemical literature. The content has been structured to provide a clear understanding of the compound's identity and its role as a fundamental reagent in organic synthesis.

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point197-199 °C sigmaaldrich.comchemicalbook.com
Melting Point-2 °C fishersci.combiosynth.com
Density1.063 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.541 sigmaaldrich.comchemicalbook.com
Flash Point73 °C (163.4 °F) sigmaaldrich.comfishersci.com
Solubility in WaterInsoluble nih.govchemicalbook.com

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
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InChI Key

VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CCl
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Molecular Formula

C8H9Cl
Record name O-METHYLBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID5044441
Record name 1-(Chloromethyl)-2-methylbenzene
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Molecular Weight

140.61 g/mol
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Physical Description

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO]
Record name O-METHYLBENZYL CHLORIDE
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Record name alpha-Chloro-o-xylene
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Boiling Point

195-203 °C
Record name ALPHA-CHLORO-O-XYLENE
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Flash Point

165 °F
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER
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Color/Form

LIQUID

CAS No.

552-45-4, 99765-61-4
Record name O-METHYLBENZYL CHLORIDE
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Record name 2-Methylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2-methyl-
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Synthesis and Derivatization Methodologies

Synthetic Routes for 2-Methylbenzyl Chloride

The synthesis of this compound can be achieved through several pathways, most notably by the direct chlorination of o-xylene (B151617). Alternative methods from different precursors and various catalytic strategies have also been developed to optimize yield and reaction conditions.

The industrial production of this compound predominantly relies on the free-radical chlorination of o-xylene. This process involves the substitution of a hydrogen atom on the methyl group with a chlorine atom, rather than substitution on the aromatic ring.

The reaction is typically initiated by ultraviolet (UV) light, direct sunlight, or a chemical initiator, which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). prepchem.commdpi.com The mechanism proceeds as follows:

Initiation: Cl₂ → 2 Cl•

Propagation:

A chlorine radical abstracts a hydrogen atom from the methyl group of o-xylene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl).

The resulting benzyl radical then reacts with another molecule of Cl₂ to produce this compound and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

Optimization of this synthesis is critical to maximize the yield of the desired monochlorinated product and minimize the formation of polychlorinated by-products like benzal chloride and benzotrichloride (B165768) derivatives. mdpi.com Key parameters for optimization include:

Temperature: The reaction is typically conducted at the boiling point of o-xylene. Controlling the temperature is crucial; for instance, maintaining the liquid temperature at 175°C can be an empirical endpoint for the chlorination process. prepchem.com

Irradiation: The use of a mercury immersion lamp or a 500-watt photolamp provides the necessary energy for the initiation step. prepchem.com While direct sunlight can be used, it may result in slower reaction rates and lower yields. prepchem.com

Chlorine Flow: A vigorous and steady stream of dried chlorine gas is passed through the boiling o-xylene. The rate of addition is controlled to ensure that gaseous chlorine does not escape through the reflux condenser. prepchem.com

Monitoring: The reaction progress can be monitored by the increase in weight of the reaction mixture or by reaching the predetermined temperature. prepchem.com

Following the reaction, the product is typically purified by vacuum fractionation after neutralizing any remaining acid with a small amount of sodium hydrogen carbonate. prepchem.com A yield of around 70% can be achieved with proper optimization. prepchem.com

Beyond the direct chlorination of o-xylene, this compound can be synthesized from other precursors, most commonly from 2-methylbenzyl alcohol. This method is particularly useful in laboratory settings and for producing specific isomers. A prevalent method involves the reaction of 2-methylbenzyl alcohol with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). rsc.org

The alcohol's hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products and yielding the desired this compound. rsc.org The reaction is typically performed in a solvent like dichloromethane (B109758) at a low temperature (0°C) initially, then allowed to warm to room temperature. rsc.org

Another alternative involves treating the corresponding benzyl alcohol with a mixture of concentrated hydrochloric acid and 1,4-dioxane, which acts as a catalyst system. acgpubs.org This method has been shown to produce benzyl chlorides in reasonable yields (56-90%) at room temperature. acgpubs.org

A less common but viable route is the chloromethylation of toluene (B28343) using formaldehyde (B43269) and hydrogen chloride. However, this method can produce a mixture of isomers, making it less ideal for targeted synthesis of the ortho-isomer. A method using an aqueous formaldehyde solution or paraformaldehyde with concentrated hydrochloric acid in a pressure reactor has been developed to improve yield and product content. google.com

Catalysis plays a significant role in enhancing the efficiency and selectivity of this compound synthesis. In the context of chlorination, while the primary pathway is radical-based, catalysts can influence the reaction's course. For instance, ring chlorination is typically promoted by Lewis acids like FeCl₃ or SbCl₅, so their absence is crucial for side-chain chlorination. google.com

In syntheses starting from benzyl alcohols, catalytic amounts of N,N-dimethylformamide (DMF) are often used with thionyl chloride to facilitate the reaction. rsc.org The HCl/1,4-dioxane system also represents a catalytic approach where the acid protonates the hydroxyl group, making it a better leaving group (water), which is then displaced by a chloride ion. acgpubs.org

Visible light-driven, metal-free methods have also emerged as a catalytic approach. These reactions can use organic halogen sources like N-chlorosuccinimide (NCS) or N,N-dichloroacetamide under blue LED irradiation, offering a milder and more controlled alternative to using elemental chlorine. mdpi.com

Derivatization Strategies Employing this compound as a Building Block

This compound is a valuable electrophilic building block in organic synthesis due to the reactivity of the benzylic chloride. The carbon-chlorine bond is susceptible to cleavage, and the resulting benzyl carbocation is stabilized by resonance with the aromatic ring, making it reactive towards a wide range of nucleophiles. quora.comquora.com

This compound readily undergoes nucleophilic substitution reactions. Depending on the reaction conditions (nucleophile strength, solvent polarity, temperature), the reaction can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism, and often a mixture of both. spcmc.ac.indoubtnut.com

Sₙ1 Mechanism: Favored by polar protic solvents (like water or ethanol) and weaker nucleophiles. The rate-determining step is the formation of a resonance-stabilized secondary benzyl carbocation, which is then attacked by the nucleophile. quora.comquora.com

Sₙ2 Mechanism: Favored by polar aprotic solvents, strong nucleophiles, and higher concentrations of the nucleophile. This involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, proceeding through a single transition state. spcmc.ac.inchemtube3d.com

The benzyl system is unique in that it can effectively stabilize both the carbocation intermediate of an Sₙ1 reaction and the transition state of an Sₙ2 reaction, making both pathways accessible. spcmc.ac.in

A prominent example of a nucleophilic substitution reaction involving this compound is its conversion to 2-Methylbenzyl cyanide (also known as (2-methylphenyl)acetonitrile). This reaction, a Kolbe nitrile synthesis, is a crucial step in the synthesis of various pharmaceuticals and agrochemicals, as the nitrile group can be further hydrolyzed to carboxylic acids or reduced to amines. guidechem.comwikipedia.org

The synthesis is typically achieved by reacting this compound with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). guidechem.comorgsyn.org The cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion.

An industrial preparation method involves the dropwise addition of this compound to an aqueous solution of sodium cyanide. chemicalbook.com To enhance the reaction rate and yield, especially in a two-phase (aqueous/organic) system, a phase-transfer catalyst is often employed. Quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) chloride, are effective for this purpose. chemicalbook.com These catalysts carry the cyanide anion from the aqueous phase into the organic phase where the reaction with this compound occurs.

The table below summarizes typical conditions for this cyanation reaction.

ParameterValue/Condition
Substrate This compound
Reagent Sodium cyanide (NaCN) aqueous solution
Catalyst Tetramethylammonium chloride (Quaternary ammonium salt)
Additives Ferric chloride (alkali binding agent), Boric acid
Temperature 30°C
Outcome Formation of 2-Methylbenzyl cyanide

This table is based on an example of an industrial synthesis process. chemicalbook.com

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, most notably magnesium, to form Grignard reagents. wikipedia.org However, the preparation of benzylmagnesium chloride from benzyl chloride is often complicated by a significant side reaction known as Wurtz coupling, which leads to the formation of 1,2-diphenylethane (B90400) as a byproduct. wikipedia.orgresearchgate.net The reaction involves the coupling of the Grignard reagent formed with another molecule of the starting benzyl chloride. researchgate.net The choice of solvent can influence the ratio of Grignard reagent to the Wurtz coupling product, with ethers like diethyl ether or 2-methyltetrahydrofuran (B130290) generally providing better yields of the desired organometallic compound compared to tetrahydrofuran (B95107) (THF). researchgate.net

To circumvent the challenges of direct synthesis, alternative methods have been developed. One such approach involves a transmetalation reaction. For instance, a patent describes reacting 2-chlorobenzyl chloride with a pre-formed methylmagnesium chloride Grignard reagent in the presence of a copper catalyst to generate the desired 2-chlorobenzylmagnesium chloride with high efficiency and minimal side reactions. google.compatsnap.com This strategy can be adapted for this compound to achieve a cleaner reaction and higher yield of the Grignard reagent, which is a crucial intermediate for forming new carbon-carbon bonds.

Carbonylation Reactions for Ester Formation

The conversion of benzyl chlorides to phenylacetic acid esters via carbonylation is a well-established industrial process. utwente.nl This transformation can be applied to this compound to synthesize 2-(2-methylphenyl)acetic acid esters. The reaction typically involves a palladium catalyst and is conducted under carbon monoxide (CO) pressure. mdpi.com

In a typical procedure, this compound is reacted with carbon monoxide and an alcohol (e.g., methanol) in the presence of a palladium complex, such as one formed from Pd(OAc)₂ and a phosphine (B1218219) ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene). mdpi.com A base is often required to neutralize the HCl generated during the reaction. This method provides a direct route to valuable ester intermediates. The reaction conditions, particularly CO pressure and temperature, can be optimized to maximize the yield of the desired ester and minimize the formation of byproducts like ethers. utwente.nlmdpi.com

ParameterConditionEffect on ReactionReference
Catalyst SystemPd(OAc)₂/DPPFEfficient for alkoxycarbonylation of benzyl derivatives. mdpi.com
CO Pressure2-20 barLower pressures can sometimes increase yield by reducing competition for catalyst coordination. mdpi.com
Solvent/ReactantMethanolActs as both solvent and nucleophile to form the methyl ester. utwente.nl
BaseSodium Methylate or Cs₂CO₃Neutralizes acid byproduct and facilitates the catalytic cycle. utwente.nlmdpi.com

Advanced Synthetic Transformations and Multicomponent Reactions

Beyond simple substitution reactions, this compound can participate in more advanced synthetic transformations. It can serve as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. For example, in reactions analogous to Suzuki or Hiyama couplings, the C(sp³)–Cl bond can be activated by a palladium catalyst to form a new carbon-carbon bond with an organoboron or organosilicon reagent, respectively. researchgate.net

While specific examples of multicomponent reactions (MCRs) involving this compound are not extensively documented, its reactivity profile makes it a suitable candidate for such processes. In a hypothetical MCR, an initial reaction between two or more components could generate a nucleophile in situ, which would then be trapped by the addition of this compound as a "capping" agent. This would install the 2-methylbenzyl group onto the complex scaffold assembled in a single pot, demonstrating high atom and step economy.

Synthesis of Pharmaceutically Relevant Intermediates

Methyl-substituted benzyl chlorides are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. google.com Pharmaceutical intermediates are chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). zlchemi.com The synthesis of these intermediates is a critical step in drug development and manufacturing. illinois.edu

A specific application of a related compound is in the synthesis of the agricultural fungicide prothioconazole, which utilizes the Grignard reagent of 2-chlorobenzyl chloride as a key intermediate. google.com By analogy, this compound is a precursor for the synthesis of the antifungal agent Tolciclate. In the synthesis of Tolciclate, this compound is reacted with the sodium salt of N-methyl-N-(m-tolyl)thiocarbamic acid. This nucleophilic substitution reaction, where the sulfur atom displaces the chloride, directly forms the final drug molecule, highlighting the role of this compound as a crucial late-stage intermediate.

Reaction Mechanisms and Kinetics

Mechanistic Studies of 2-Methylbenzyl Chloride Reactions

The reactivity of this compound is governed by the interplay of the benzylic chloride function and the methyl group on the aromatic ring. Its reactions have been the subject of detailed mechanistic and kinetic investigations, particularly in the realms of gas-phase thermal decomposition and nucleophilic substitution.

The thermal decomposition of this compound in the gas phase primarily proceeds via a dehydrochlorination reaction. Theoretical studies have been instrumental in elucidating the complex mechanisms and kinetics of this process. usfq.edu.ec Investigations have explored several potential reaction pathways, with computational methods providing insight into the most energetically favorable routes.

Three primary mechanisms have been proposed and evaluated for the dehydrochlorination reaction usfq.edu.ec:

Mechanism I: A concerted reaction that proceeds through a six-centered cyclic transition state.

Mechanism II: A pathway involving a 1,3-chlorine shift followed by a beta-elimination step.

Mechanism III: A single-step elimination that results in the simultaneous formation of hydrogen chloride (HCl) and benzocyclobutene.

Computational analyses have indicated that Mechanism III is energetically unfavorable and can be ruled out. usfq.edu.ec Both Mechanism I and Mechanism II are considered plausible unimolecular pathways. However, the transition state for Mechanism I is calculated to be approximately 20 kJ/mol more stable than the transition state for Mechanism II, suggesting that the concerted, six-centered cyclic pathway is the most probable route for the gas-phase dehydrochlorination of this compound. usfq.edu.ec The rate-determining step in this process is the cleavage of the carbon-chlorine (C-Cl) bond, with the π-electrons of the aromatic system participating in the reaction. usfq.edu.ec

To understand the kinetics and mechanism of the dehydrochlorination reaction, extensive electronic structure calculations have been performed. usfq.edu.ec These computational studies employ both ab initio and Density Functional Theory (DFT) methods to model the potential energy surface of the reaction.

Ab initio Calculations: The Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G(d,p) basis set has been utilized to investigate the reaction pathways. usfq.edu.ec Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.

Density Functional Theory (DFT) Calculations: A variety of DFT functionals and basis sets have been applied to provide a comprehensive theoretical picture. These include usfq.edu.ec:

B3LYP/6-31G(d,p)

B3LYP/6-31++G(d,p)

MPW1PW91/6-31G(d,p)

MPW1PW91/6-31++G(d,p)

PBE/6-31G(d,p)

PBE/6-31++G(d,p)

These calculations are used to determine the optimized geometries of the reactant, transition states, and products, as well as their respective energies. The results from these different theoretical levels are then compared to build a robust model of the reaction mechanism.

Calculated Thermodynamic and Kinetic Parameters for the Gas-Phase Dehydrochlorination of this compound via Mechanism I (Data sourced from theoretical studies usfq.edu.ec)
Computational MethodΔH‡ (kJ/mol)ΔG‡ (kJ/mol)Ea (kJ/mol)
B3LYP/6-31G(d,p)196.4241.6201.3
B3LYP/6-31++G(d,p)197.3243.2202.2
MPW1PW91/6-31G(d,p)200.2245.3205.1
MPW1PW91/6-31++G(d,p)201.0246.9205.9
MP2/6-31G(d,p)218.4263.8223.3

Transition State Theory (TST) provides the framework for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state structure on the potential energy surface. wikipedia.org In the study of this compound pyrolysis, TST is applied to the data obtained from electronic structure calculations to predict the reaction kinetics.

The theory assumes a quasi-equilibrium between the reactants and the activated complex (the structure at the transition state). wikipedia.org By calculating the free energy of activation (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants, the rate constant (k) can be estimated using the Eyring equation. utexas.edu For the preferred dehydrochlorination pathway (Mechanism I), the transition state is a six-centered cyclic structure involving the chlorine atom, the benzylic carbon, a hydrogen from the methyl group, and three carbons of the aromatic ring. researchgate.net The calculated activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial insights into the energy barrier and the structural changes that occur during the reaction. usfq.edu.ec

This compound, as a primary benzylic halide, can undergo nucleophilic substitution reactions through both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Sₙ1 Mechanism: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The benzylic carbocation derived from this compound is stabilized by resonance, where the positive charge is delocalized into the aromatic ring. The ortho-methyl group provides an additional, albeit modest, stabilizing effect through induction and hyperconjugation. This stabilization makes the formation of the carbocation feasible, favoring the Sₙ1 pathway, particularly with weak nucleophiles and in polar protic solvents (e.g., water, ethanol). organic-chemistry.orgnih.gov

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.com As a primary halide, this compound is sterically accessible for the backside attack required in an Sₙ2 reaction. libretexts.org

The competition between the Sₙ1 and Sₙ2 pathways is a key feature of the reactivity of benzyl (B1604629) halides. quora.com For this compound, solvolysis reactions in polar protic solvents are likely to have significant Sₙ1 character, while reactions with strong, concentrated nucleophiles will favor the Sₙ2 mechanism.

The primary industrial synthesis of this compound involves the free-radical side-chain chlorination of o-xylene (B151617). prepchem.com While this method can be effective, it is often accompanied by side reactions that lead to the formation of impurities.

The most significant side reaction is nuclear chlorination , where chlorine atoms substitute hydrogen atoms on the aromatic ring instead of the methyl group. google.com This electrophilic substitution reaction is typically catalyzed by Lewis acids, such as trace amounts of iron or other metals, which may be present in the reactants or the reactor. google.comchemcess.com The presence of the methyl group on the ring activates it towards electrophilic attack, making nuclear chlorination a competitive pathway. To minimize this, the reaction is performed under conditions that favor radical formation, such as UV irradiation or the use of radical initiators, while meticulously excluding Lewis acid catalysts. chemcess.com

Another set of byproducts arises from over-chlorination of the desired methyl group. This leads to the formation of 2-methylbenzal chloride and 2-methylbenzotrichloride. Controlling the stoichiometry of chlorine and the reaction time is crucial to maximize the yield of the monochlorinated product.

Gas-Phase Pyrolysis and Dehydrochlorination Reaction Kinetics

Kinetic Analysis of Transformation Pathways

Kinetic analysis of the transformation pathways of this compound provides quantitative data on reaction rates and the factors that influence them.

For the gas-phase pyrolysis , kinetic analysis based on Transition State Theory and electronic structure calculations allows for the prediction of rate constants as a function of temperature. The Arrhenius parameters, including the activation energy (Ea) and the pre-exponential factor (A), can be derived from these theoretical models. usfq.edu.ec The data in Table 1 shows the calculated activation energies (Ea) from various DFT and ab initio methods, which are critical for understanding the temperature dependence of the dehydrochlorination rate.

In nucleophilic substitution reactions , kinetic studies are used to distinguish between Sₙ1 and Sₙ2 mechanisms.

By systematically varying the concentrations of the reactants and measuring the initial reaction rates, the dominant pathway under specific conditions can be determined. Solvolysis studies on various ring-substituted benzyl chlorides have shown that electron-donating groups (like the methyl group) can accelerate the reaction by stabilizing the carbocation intermediate in Sₙ1-like processes. nih.gov

Reaction Rate Determinations and Activation Parameters

The determination of reaction rates and activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), is fundamental to understanding the reaction mechanism. For benzyl chlorides, the solvolysis reaction rates are often determined by monitoring the production of hydrochloric acid over time.

While extensive data for this compound is not as readily available as for its parent compound, benzyl chloride, the principles governing its reactivity can be understood from related systems. For instance, the hydrolysis of p-methylbenzyl chloride, an isomer, has been studied in detail. The activation parameters for its hydrolysis in water indicate a significant charge development in the transition state, which is characteristic of an SN1-like mechanism. cdnsciencepub.com The temperature dependence of the reaction rate allows for the calculation of these parameters, which provide insight into the energy barrier and the degree of order in the transition state. cdnsciencepub.com

A key method for elucidating the structure of the transition state is the use of kinetic isotope effects (KIEs). The α-deuterium isotope effect (kH/kD), which involves replacing the hydrogen atoms on the carbon bearing the leaving group with deuterium (B1214612), is particularly informative. For the solvolysis of o-methylbenzyl nitrate, a compound structurally analogous to this compound, the α-deuterium isotope effect (kH/kD) was found to be 1.16 in pure water. cdnsciencepub.com A value greater than 1.0 suggests a transition state with significant carbocation character, as the C-H(D) bond becomes looser, favoring the lighter isotope. This indicates a mechanism tending towards the SN1 end of the spectrum. cdnsciencepub.com

CompoundSolvent (Mole Fraction Acetonitrile)kH/kD*
o-Methylbenzyl nitrate0.001.158
o-Methylbenzyl nitrate0.051.125
o-Methylbenzyl nitrate0.101.100
o-Methylbenzyl nitrate0.201.070

*Per deuterium atom. Data from solvolysis of the corresponding nitrate. cdnsciencepub.com

The activation parameters for the solvolysis of the parent benzyl chloride in various alcohol-water mixtures show a minimum in the enthalpy of activation (ΔH‡) in highly aqueous solutions. cdnsciencepub.com This behavior is attributed to changes in the solvation of the initial state versus the transition state. cdnsciencepub.com For this compound, similar solvent-dependent trends in activation parameters are expected, modulated by the specific steric and electronic contributions of the ortho-methyl group.

Influence of Reaction Conditions on Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are highly dependent on external conditions, most notably the solvent. The solvent's polarity, ionizing power, and nucleophilicity can dictate whether the reaction proceeds through a concerted SN2 (ANDN) pathway or a stepwise SN1 (DN + AN) pathway involving a carbocation intermediate. nih.gov

For substituted benzyl chlorides, a common observation is a shift in mechanism from SN2 for electron-withdrawing substituents to SN1 for electron-donating substituents. This is often visualized in Hammett plots (log k vs. σ), which can show curvature, indicating a change in the rate-determining step or mechanism. nih.govkyoto-u.ac.jp The 2-methyl group is electron-donating, which should stabilize a developing positive charge on the benzylic carbon, thus favoring an SN1-like mechanism.

Solvent composition plays a critical role. In solvolysis reactions in mixed solvents (e.g., water/acetonitrile), the rate and mechanism can change significantly with the solvent ratio. For the related o-methylbenzyl nitrate, the α-deuterium isotope effect decreases as the mole fraction of acetonitrile (B52724) increases from 0.0 to 0.20 (from 1.158 to 1.070). cdnsciencepub.com This decrease suggests that as the solvent becomes less ionizing, the transition state has less carbocation character, indicating a shift towards a more SN2-like mechanism. cdnsciencepub.com

The selectivity of the reaction, which refers to the ratio of products formed when multiple nucleophiles are present, also provides mechanistic clues. For a range of substituted benzyl chlorides solvolyzed in a water/trifluoroethanol/methanol mixture, the product ratio (e.g., kMeOH/kTFE) varies with the substituent. nih.govnih.gov A sharp decrease in selectivity for highly reactive substrates is attributed to a Hammond-effect on the transition state for solvent capture of the carbocation intermediate in a stepwise SN1 reaction. nih.govnih.gov Conversely, for less reactive substrates, an increase in selectivity suggests an anti-Hammond shift in the transition state of a concerted SN2 reaction. nih.gov

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for modeling the reaction pathways of nucleophilic substitution reactions. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, transition states, and intermediates. researchgate.net The inclusion of solvent effects, often through Polarizable Continuum Models (PCM) or explicit solvent molecules, is crucial for obtaining results that correlate with experimental observations in solution. researchgate.netnih.gov

Modeling the solvolysis of secondary substrates like isopropyl chloride, which exist on the SN1–SN2 borderline, highlights the importance of explicit solvent molecules in stabilizing charge and directing the reaction pathway. nih.gov Such calculations reveal that the number and arrangement of solvent molecules can determine whether the mechanism is more concerted (SN2-like) or stepwise (SN1-like). nih.gov

For this compound, computational modeling would be essential to disentangle the steric and electronic effects of the ortho-methyl group. A computational study could map the potential energy surface for its reaction with various nucleophiles and solvents. Such a study would likely investigate how the methyl group affects the stability of the 2-methylbenzyl carbocation intermediate (in an SN1 pathway) and the energy of the SN2 transition state. Ab initio molecular dynamics (AIMD) simulations in explicit solvent could provide a detailed, dynamic picture of the glycosylation of related compounds, distinguishing between SN1 and SN2 pathways by simulating the free energy surface of the reaction. nih.gov These advanced techniques could precisely characterize the borderline nature of this compound's reactivity.

Advanced Analytical Methodologies for 2 Methylbenzyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of 2-Methylbenzyl chloride. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are routinely used for structural confirmation. chemicalbook.comchemicalbook.com

In ¹H NMR spectroscopy, the protons on the aromatic ring, the benzylic methylene (B1212753) group (-CH₂Cl), and the methyl group (-CH₃) each produce distinct signals. The integration of these signals corresponds to the number of protons in each chemical environment, while their splitting patterns reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. chemicalbook.com Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the unambiguous identification of the aromatic carbons, the benzylic carbon, and the methyl carbon. libretexts.org

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃) Assignment
¹H ~7.20-7.40 (m, 4H) Aromatic protons (C₆H₄)
¹H ~4.60 (s, 2H) Methylene protons (-CH₂Cl)
¹H ~2.40 (s, 3H) Methyl protons (-CH₃)
¹³C ~136-138 Quaternary aromatic carbon (C-CH₃)
¹³C ~134-136 Quaternary aromatic carbon (C-CH₂Cl)
¹³C ~126-131 Aromatic methine carbons (-CH=)
¹³C ~45-47 Methylene carbon (-CH₂Cl)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic ring and the alkyl halide group. chemicalbook.commyskinrecipes.com

Key vibrational modes include C-H stretching from the aromatic ring and the methyl/methylene groups, C=C stretching within the aromatic ring, and the distinctive C-Cl stretching frequency.

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch -CH₃, -CH₂
1600-1450 C=C Stretch Aromatic Ring

Mass Spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.61 g/mol ). sigmaaldrich.com

The fragmentation pattern is also characteristic. A prominent peak often observed is the tropylium (B1234903) ion (m/z = 91), formed by the loss of the chlorine radical followed by rearrangement of the resulting benzyl (B1604629) cation. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak for the molecular ion and other chlorine-containing fragments.

Table 3: Key Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Significance
140/142 [C₈H₉Cl]⁺ Molecular Ion (M⁺, M+2 peaks)
105 [C₈H₉]⁺ Loss of Chlorine radical (-Cl)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While it provides less structural detail than NMR or IR, it is a highly effective technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com The principle relies on Beer-Lambert Law, where absorbance is directly proportional to the concentration of the absorbing species. spectroscopyonline.com

In reactions involving this compound, if either the reactant, a product, or an intermediate possesses a chromophore that absorbs in the UV-Vis range, its concentration can be tracked over time. researchgate.net For instance, in a substitution reaction where the product has a more extended conjugated system than this compound, an increase in absorbance at a specific wavelength corresponding to the product's λ_max would be observed. By recording spectra at regular intervals, kinetic data can be obtained, allowing for the determination of reaction rates and mechanisms. chemrxiv.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) is the premier method for assessing the purity of volatile compounds like this compound. myskinrecipes.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase.

For purity analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. Compounds are separated based on their boiling points and interactions with the stationary phase. A common setup involves a nonpolar capillary column, such as one with a DB-5MS stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. mdpi.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

GC is also an invaluable tool for reaction monitoring. Small aliquots can be withdrawn from a reaction mixture at different time points and analyzed. This allows for the quantification of the consumption of this compound and the formation of products, providing a detailed profile of the reaction's progress. nih.gov

Table 4: Typical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Condition/Type
Column Type Fused silica (B1680970) capillary column
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS)
Injector Temperature ~250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature ~280-300 °C
Carrier Gas Helium or Nitrogen

| Oven Program | Temperature programming (e.g., initial temp 50-70°C, ramp to 250°C) |

High-Performance Liquid Chromatography (HPLC) for Reaction Intermediates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in synthetic chemistry for monitoring the progress of reactions and identifying intermediates. researchgate.netbasicmedicalkey.com In the context of syntheses involving this compound, HPLC is instrumental for separating the target molecule from starting materials, by-products, and various intermediates. Reverse-phase HPLC is a commonly employed method for this purpose. jocpr.com

The separation is typically achieved on a C18 column, where a polar mobile phase allows for the effective resolution of compounds with varying polarities. jocpr.com For instance, in a reaction mixture, components like unreacted starting materials (e.g., o-xylene (B151617) or 2-methylbenzyl alcohol), the this compound product, and potential by-products such as benzaldehyde (B42025) or dibenzyl ether can be separated and quantified. researchgate.net

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound and related species allows for strong absorbance. sielc.com The selection of the specific wavelength, often around 210-220 nm, is optimized to detect all compounds of interest. jocpr.comsielc.com By analyzing aliquots of the reaction mixture at different time points, researchers can track the consumption of reactants and the formation of products and intermediates, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Example HPLC Conditions for Analysis of Benzyl Chloride Derivatives

ParameterConditionReference
ColumnNewcrom R1 or Waters X Bridge C18 (250x4.6mm, 3.5µm) jocpr.comsielc.com
Mobile PhaseAcetonitrile and Water with 0.1% Phosphoric Acid or 10mM Ammonium (B1175870) Acetate (pH 5.5) jocpr.comsielc.com
Flow Rate0.8 - 1.0 mL/min jocpr.comsielc.com
DetectionUV at 210 nm or 220 nm jocpr.comsielc.com
Column Temperature25°C jocpr.com

Other Characterization Methods (e.g., Elemental Analysis)

Beyond chromatographic techniques, elemental analysis is a fundamental method for confirming the empirical formula of a newly synthesized or purified compound like this compound. This classic combustion-based technique provides the mass percentages of carbon, hydrogen, and, in this case, chlorine in the sample. nmrmbc.com

The process involves combusting a small, precisely weighed amount of the substance in an oxygen-rich environment. nmrmbc.com The resulting combustion gases—carbon dioxide, water, and hydrogen chloride—are collected and measured. From these measurements, the percentage of each element in the original sample is calculated. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₈H₉Cl). sigmaaldrich.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For a pure sample, the experimental results should fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values.

Table 2: Theoretical Elemental Composition of this compound (C₈H₉Cl)

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.011896.08868.34%
Hydrogen (H)1.00899.0726.45%
Chlorine (Cl)35.453135.45325.21%
Total --140.613 100.00%

Quality Control and Purity Assessment in Research Settings

In a research setting, rigorous quality control and purity assessment are paramount to ensure that experimental outcomes are valid and reproducible. For this compound, this involves employing a suite of analytical techniques to identify and quantify any impurities. Commercially available this compound is often supplied with a specified purity, such as 98% or 99%. thermofisher.comsigmaaldrich.com However, for sensitive applications, independent verification is crucial.

The synthesis of this compound from the chlorination of toluene (B28343) can result in several impurities. researchgate.net These can include unreacted starting materials, isomers (e.g., 3-methylbenzyl chloride and 4-methylbenzyl chloride), over-chlorinated products (e.g., dichlorotoluene), and oxidation products like 2-methylbenzaldehyde. researchgate.net

Table 3: Potential Impurities in Technical Grade this compound

ImpurityPotential OriginSignificance
TolueneUnreacted starting materialCan affect reaction stoichiometry
2-MethylbenzaldehydeOxidation of the product or starting materialCan lead to unwanted side reactions
Benzyl alcoholHydrolysis of the productIntroduces a nucleophilic impurity
Dibenzyl etherSide reaction during synthesisA non-reactive impurity that lowers the effective concentration
α,α-DichlorotolueneOver-chlorination of tolueneA reactive impurity that can lead to different products

Environmental Fate and Ecotoxicological Research

Environmental Persistence and Degradation Pathways

The persistence of 2-Methylbenzyl chloride in the environment is determined by its susceptibility to various degradation processes. Like its parent compound, benzyl (B1604629) chloride, its chemical structure influences its breakdown in different environmental compartments.

In aquatic environments, the primary degradation pathway for this compound is expected to be hydrolysis. Although specific kinetic data for the 2-methyl isomer is limited, the reactivity of the benzylic chloride functional group is well-documented. Contact with water leads to the substitution of the chlorine atom with a hydroxyl group, transforming this compound into 2-Methylbenzyl alcohol and generating hydrogen chloride as a byproduct. nih.govchemicalbook.com This reaction is analogous to the hydrolysis of benzyl chloride, which readily forms benzyl alcohol and hydrochloric acid in water. quora.comgoogle.com

This compound is described as insoluble in water and does not react vigorously, though it does produce hydrogen chloride fumes upon contact, which is indicative of the hydrolysis process. nih.govchemicalbook.com For the structurally similar benzyl chloride, the hydrolysis half-life is estimated to be 9.5 hours at a pH of 7 and a temperature of 25°C. nih.gov This suggests that this compound is not expected to persist for long periods in aquatic systems, with its degradation product, 2-Methylbenzyl alcohol, being the compound of longer-term environmental relevance. oecd.org

The fate of this compound in soil and sediment is influenced by its tendency to adsorb to particles and its susceptibility to microbial degradation. Based on the properties of the related compound benzyl chloride, which has an estimated soil adsorption coefficient (Koc) of 100, significant adsorption to soil and sediment is not expected. nih.gov This suggests that this compound may have moderate mobility in soil.

Biodegradation by soil microorganisms represents a potential pathway for its removal. Studies on benzyl chloride have shown that bacteria, such as Bacillus cereus, are capable of degrading the compound. researchgate.net The degradation mechanism involves dehalogenation, where the chlorine atom is removed from the molecule, followed by the cleavage of the aromatic ring. researchgate.net It is plausible that similar microbial degradation pathways exist for this compound in soil and sediment environments, although specific studies are lacking.

Ecotoxicity in Environmental Systems

The ecotoxicity of this compound is a measure of its potential to cause harm to ecosystems. Due to the limited specific toxicological data for this compound, information from its structural analogue, benzyl chloride, is often used to estimate its potential environmental risk.

While specific ecotoxicity data for this compound are scarce, studies on benzyl chloride indicate high toxicity to aquatic organisms. oecd.org Acute toxicity tests provide metrics such as the median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test population over a specified period. For the water flea (Daphnia magna), a key indicator species in aquatic toxicology, the 48-hour EC50 (median effective concentration for immobilization) for benzyl chloride is 3.2 mg/L. oecd.org For fish, the 14-day LC50 for the guppy (Poecilia reticulata) is 0.39 mg/L. oecd.org These values suggest that benzyl chloride is toxic to aquatic invertebrates and fish, and by extension, this compound may pose a similar risk.

Chronic toxicity studies, which assess the effects of longer-term exposure, show that benzyl chloride impacts the reproduction of Daphnia magna at a No-Observed-Effect Concentration (NOEC) of 0.1 mg/L over 21 days. oecd.org

Toxicity of Benzyl Chloride to Various Aquatic Organisms oecd.org
SpeciesEndpointDurationValue (mg/L)
Daphnia magna (Water Flea)EC50 (Immobilization)48 hours3.2
Daphnia magna (Water Flea)NOEC (Reproduction)21 days0.10
Poecilia reticulata (Guppy)LC5014 days0.39
Selenastrum capricornutum (Algae)EC50 (Growth)72 hours19.3
Selenastrum capricornutum (Algae)NOEC (Growth)72 hours10.0

Algae are primary producers in aquatic food webs, and substances that inhibit their growth can have cascading effects on the entire ecosystem. For benzyl chloride, the 72-hour EC50 for growth inhibition in the green algae Selenastrum capricornutum is 19.3 mg/L, with a NOEC of 10.0 mg/L. oecd.org Furthermore, studies on the effects of benzyl chloride on freshwater periphyton algae have demonstrated an inhibition of photosynthetic efficiency at higher concentrations. mdpi.comnih.gov These findings suggest that chlorinated aromatic compounds like this compound could potentially impact algal populations, thereby affecting the health of aquatic environments.

Bioaccumulation Potential in Organisms

Comprehensive research and specific experimental data on the bioaccumulation potential of this compound in organisms are limited in publicly available scientific literature. Safety Data Sheets (SDS) for the compound commonly state that information on bioaccumulation and accumulation is not available. fishersci.com

Table 1: Bioaccumulation Data for this compound

Parameter Value Species Study Type
Bioconcentration Factor (BCF) No Data Available Not Applicable Not Applicable
Bioaccumulation Factor (BAF) No Data Available Not Applicable Not Applicable

Environmental Release and Exposure Pathways

The primary pathways for the environmental release of this compound are linked to its industrial production and use as a chemical intermediate in organic synthesis. ca.govenvironmentclearance.nic.in As it is utilized in the manufacturing of other chemicals, releases can occur from industrial facilities through various waste streams. ca.gov

Potential environmental exposure pathways include:

Industrial Emissions: Venting and emissions from manufacturing facilities where it is produced or used as a reactant represent a direct pathway for release into the atmosphere. researchgate.net

Wastewater Discharge: Although insoluble in water, process water from industrial sites may contain the compound, leading to its introduction into aquatic environments if not adequately treated. ca.govchemicalbook.com

Accidental Spills: Spills and leaks during production, storage, and transportation can lead to the contamination of soil and water. chemicalbook.com Safety guidelines strongly advise against allowing runoff from spills to enter storm sewers or waterways, highlighting the risk of aquatic ecosystem contamination. chemicalbook.comhpc-standards.us

Waste Disposal: Improper disposal of industrial waste containing residual this compound can be a source of environmental contamination. fishersci.com Chemical waste generators are required to follow local, regional, and national regulations for hazardous waste disposal to mitigate this risk. fishersci.com

Once released into the environment, its insolubility in water suggests it would not readily dissolve but could persist in soil or sediment. chemicalbook.com Because of its insolubility, it does not react vigorously with water, though it can generate hydrogen chloride fumes. chemicalbook.comnih.gov

Mechanisms of Toxicity and Cellular Interactions

This compound is a reactive organochlorine compound that exerts toxicity through direct interaction with cellular components. Its mechanisms of action primarily involve irritation and potential damage at the molecular level.

Irritant Effects on Biological Tissues

This compound is a potent irritant to the skin, eyes, and respiratory system. nih.gov As a lachrymator, it induces tearing upon contact with the eyes. nih.gov

Contact with biological tissues can lead to a range of irritant effects, as summarized in the table below.

TissueObserved EffectsCitations
Skin Causes severe skin burns and irritation. nih.gov
Eyes Produces severe eye damage and irritation, characterized by a burning sensation, redness, tearing, and inflammation. nih.gov
Respiratory Tract Causes irritation, which may lead to coughing, chest tightness, and sore throat. ca.govoecd.org
Mucous Membranes Contact may cause irritation. nih.gov

The irritant properties are linked to its reactivity. For instance, while it is insoluble in water, it can react slowly, especially in the presence of moisture on mucous membranes, to generate hydrogen chloride fumes, which are corrosive. nih.govca.govchemicalbook.com

Genotoxicity and Mutagenicity Studies

Specific genotoxicity data for this compound is limited. fishersci.com However, research on structurally related benzyl chloride derivatives provides insights into its potential for DNA interaction. Benzyl chlorides are alkylating agents, a class of compounds known for their ability to react with DNA, which can lead to mutations. ca.gov

A study investigating several benzyl chloride derivatives, including the structurally similar p-methylbenzyl chloride, found that these compounds induced sister chromatid exchanges (SCE) in Chinese Hamster Ovary (CHO) cells and caused base-pair substitution mutations in Salmonella typhimurium. nih.gov The mutagenic and SCE-inducing ability of p-methylbenzyl chloride was found to be approximately equal to that of the parent compound, benzyl chloride. nih.gov Benzyl chloride itself has demonstrated weak to moderate mutagenic activity in various strains of S. typhimurium and other bacterial assays. ca.govnih.govcdc.gov

The genotoxicity of the parent molecule, toluene (B28343), has also been investigated. Toluene has been shown to induce oxidative DNA damage in different brain regions of mice, suggesting a potential for genotoxicity that may contribute to its neurotoxicity. nih.govnih.gov

The table below summarizes findings on related compounds.

CompoundTest SystemResultCitation
p-Methylbenzyl chloride S. typhimuriumMutagenic (base-pair substitution) nih.gov
p-Methylbenzyl chloride CHO cellsInduced Sister Chromatid Exchange (SCE) nih.gov
Benzyl chloride S. typhimurium (Ames test)Weakly mutagenic ca.govnih.govnih.gov
Benzyl chloride Syrian hamster embryo cellsTransformed cells in vitro ca.gov
Toluene Mouse brain cells (in vivo)Induced oxidative DNA damage nih.gov

Given these findings, it is plausible that this compound, as a reactive benzyl chloride derivative, possesses genotoxic potential, though direct experimental evidence is not widely available.

Effects on Cellular Systems (e.g., CHO cells)

Direct studies on the effects of this compound on Chinese Hamster Ovary (CHO) cells are not extensively documented in available literature. However, research on related compounds provides a basis for understanding potential cellular interactions.

One study on benzyl chloride derivatives, which included p-methylbenzyl chloride, demonstrated the induction of sister chromatid exchange (SCE) in CHO cells. nih.gov SCE is an indicator of genetic recombination and can be a marker for DNA damage. This suggests that compounds in this class can interact with the genetic material of CHO cells.

While not a CHO cell study, it has been noted that this compound is reactive with Mcf-7 cells, a human breast cancer cell line, and has shown inhibitory properties against cancer cells. biosynth.com This indicates a capacity for cytotoxic or cytostatic interactions with mammalian cells.

Metabolic Pathways in Biological Systems

The metabolic fate of this compound in biological systems has not been fully characterized. biosynth.com However, based on the known biotransformation of similar halogenated aromatic hydrocarbons, a primary metabolic pathway is likely conjugation with glutathione (B108866). nih.govnih.gov

Biotransformation of this compound

As a reactive electrophilic compound, this compound is susceptible to detoxification via the mercapturic acid pathway. nih.gov This process begins with the conjugation of the compound with the endogenous antioxidant glutathione (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferase (GST) enzymes. nih.gov This initial step forms a more polar and water-soluble glutathione S-conjugate. nih.govnih.gov

Following the initial conjugation, the S-benzylglutathione derivative undergoes further enzymatic processing. This typically involves sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, resulting in a cysteine conjugate. nih.gov The final step is the N-acetylation of the cysteine conjugate to form a mercapturic acid, which is then readily excreted from the body, typically in the urine. nih.gov This pathway is a major route for the detoxification and elimination of many xenobiotics. nih.gov

Studies on the related compound methyl chloride have shown that its metabolites are likely products of a reaction with glutathione. nih.gov

Formation of Metabolites and Their Biological Activity

The primary metabolites of this compound are expected to be its glutathione, cysteinylglycine, cysteine, and N-acetylcysteine (mercapturic acid) conjugates. The formation of these S-conjugates serves as a detoxification mechanism, converting the reactive parent compound into less toxic, more water-soluble derivatives that can be easily eliminated. nih.govnih.gov

For instance, S-Benzylglutathione, the initial conjugate of the related benzyl chloride, is known to be converted to corresponding cysteine derivatives by kidney microsomes. medchemexpress.com Metabolites identified from the biotransformation of methyl chloride in rats include N-acetyl-S-methylcysteine, methylthioacetic acid sulfoxide, and N-(methylthioacetyl)glycine, all resulting from the initial reaction with glutathione. nih.gov The biological activity of these specific metabolites of this compound has not been detailed, but their formation is integral to the detoxification and clearance of the compound.

Applications in Specialized Chemical Synthesis and Advanced Materials

Role as an Intermediate in Fine Chemical Production

As a reactive intermediate, 2-methylbenzyl chloride is instrumental in the synthesis of specialized molecules for the pharmaceutical, agrochemical, and dye industries. The chloromethyl group is susceptible to nucleophilic substitution, enabling the attachment of the 2-methylbenzyl moiety to various molecular scaffolds.

Pharmaceutical Intermediates

In the pharmaceutical sector, this compound is a key starting material for the synthesis of complex heterocyclic structures that form the core of various therapeutic agents. Its ability to alkylate nitrogen and sulfur atoms is particularly useful in building molecules with desired biological activities. For instance, benzimidazole (B57391) derivatives, which are known for their diverse pharmacological properties, can be synthesized using this compound. The N-alkylation of a benzimidazole scaffold with this compound is a key step in producing derivatives that have been investigated for their potential as potent antiamoebic agents. nih.gov The reaction involves the substitution of the chloride with the nitrogen atom of the benzimidazole ring, leading to the formation of N-(2-methylbenzyl)benzimidazole derivatives. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates from this compound
Starting MaterialReactantResulting Intermediate ClassPotential Therapeutic Area
This compound2-(Benzylthio)methyl-1H-benzimidazoleN-alkylated benzimidazole derivativesAntimicrobial, Antiviral, Anticancer
This compoundMetronidazole analoguesModified Metronidazole derivativesAntiamoebic

Agrochemical Intermediates

The development of effective and specific pesticides is crucial for modern agriculture. Benzyl (B1604629) chloride and its substituted derivatives are important intermediates in the synthesis of a variety of agrochemicals, including insecticides and herbicides. plantarchives.orgchemicalbook.com Specifically, methylated benzyl chlorides are precursors to key components of modern insecticides. For example, 2,5-dimethylbenzyl chloride is a documented intermediate in the synthesis of spirotetramat, a potent insecticide used for controlling sucking insects. Similarly, 2,4,6-trimethylbenzyl chloride is an intermediate for the insecticide spiromesifen. plantarchives.org The synthetic pathways for these agrochemicals leverage the reactivity of the chloromethyl group on the methylated benzene (B151609) ring, highlighting the importance of compounds like this compound for this industry.

Dye Industry Intermediates

In the dye industry, benzyl chloride derivatives are used to introduce benzyl groups into dye molecules, which can modify their color, solubility, and fastness properties. nih.gov They are particularly relevant in the synthesis of certain azo dyes. rsc.orgresearchgate.netcuhk.edu.hk Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. plantarchives.orgresearchgate.net The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component, such as a phenol (B47542) or another amine. This compound can be used in a subsequent step to alkylate a hydroxyl or amino group on the dye scaffold. This modification can enhance the dye's properties, such as its affinity for certain fabrics or its stability to light and washing.

Catalyst Synthesis and Applications

Beyond its role as a building block for final products, this compound is a key precursor in the synthesis of ligands for transition metal catalysis, a cornerstone of modern organic synthesis.

Precursor for N-Heterocyclic Carbene Ligands and Palladium Complexes

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysts, particularly for palladium. google.comnih.gov Their strong σ-donating ability and steric bulk lead to highly stable and active catalysts. google.comnih.gov The precursors to NHC ligands are typically imidazolium (B1220033) or other azolium salts. nih.gov

This compound is used to synthesize these precursors through the N-alkylation of heterocyclic compounds like imidazole (B134444). nih.govmdpi.comresearchgate.net The reaction of this compound (or the more reactive 2-methylbenzyl bromide) with an imidazole derivative, often in the presence of a base, yields the corresponding 1-(2-methylbenzyl)imidazolium salt. nih.gov This salt is the direct, stable precursor that can be deprotonated to generate the highly reactive NHC ligand in situ or isolated for later use. researchgate.netgoogle.com

These NHC ligands, bearing the 2-methylbenzyl group, are then used to synthesize palladium(II) complexes. nih.govgoogle.com The synthesis can be achieved by reacting the imidazolium salt with a suitable palladium precursor, such as palladium(II) acetate, or through transmetalation from a silver-NHC complex. mdpi.comresearchgate.net The resulting Pd-NHC complexes are often highly stable and serve as powerful pre-catalysts. google.comnih.gov

Table 2: Synthesis of Catalyst Precursors from this compound
Reactant 1Reactant 2Product ClassApplication
This compound/bromideSubstituted Imidazole1-(2-Methylbenzyl)imidazolium saltN-Heterocyclic Carbene (NHC) Precursor
1-(2-Methylbenzyl)imidazolium saltPalladium(II) source (e.g., Pd(OAc)₂)Palladium-NHC ComplexHomogeneous Catalyst

Application in Catalytic Reactions

Palladium complexes stabilized by NHC ligands derived from this compound are highly effective catalysts for a wide range of cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The strong bond between the NHC ligand and the palladium center contributes to the high stability and longevity of the catalyst, even under harsh reaction conditions. google.comnih.gov This robustness allows for lower catalyst loadings and higher turnover numbers. Pd-NHC complexes have demonstrated superior performance over traditional phosphine-based catalysts in numerous transformations, including:

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides and boronic acids. mdpi.com

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines. google.comresearchgate.net

Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.

Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes. researchgate.net

The steric and electronic properties of the NHC ligand, influenced by the 2-methylbenzyl substituent, can be fine-tuned to optimize the catalyst's activity and selectivity for specific substrates and reactions.

Synthesis of Advanced Organic Compounds

This compound is a versatile reagent in organic synthesis, serving as a key building block for the construction of more complex molecular architectures. Its utility stems from the reactivity of the benzylic chloride, which can be leveraged for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of transformations. These reactions include transition-metal-catalyzed cross-couplings, reductive homocoupling, and nucleophilic additions following carbanion formation, enabling the synthesis of diverse structures such as diarylmethanes, bibenzyls, stilbenes, and cyclopropanes.

Cross-Coupling Reactions for Diarylmethane Synthesis

Diarylmethanes are significant structural motifs found in many functional materials and biologically active compounds. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, provide a powerful method for their synthesis by forming a carbon-carbon bond between an sp³-hybridized benzylic carbon and an sp²-hybridized aryl carbon. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.com

In this context, this compound can be coupled with various arylboronic acids (in the Suzuki-Miyaura reaction) or organozinc reagents (in the Negishi coupling) to produce unsymmetrical diarylmethanes. organic-chemistry.orgrsc.org The choice of catalyst, typically a palladium(0) species, along with appropriate ligands and bases, is crucial for achieving high yields and chemoselectivity. rsc.orgrsc.org Research has demonstrated that specific reaction conditions can be tuned to favor the coupling of benzyl chlorides over other derivatives like benzyl esters, allowing for selective synthesis strategies. rsc.orgrsc.org For instance, the use of a palladium chloride/DPEPhos catalyst system in the presence of sodium carbonate and water has been shown to be effective for the Suzuki-Miyaura coupling of benzyl chlorides. rsc.org

Coupling PartnerCatalyst SystemBaseSolventProductYield (%)
Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O2-Methyl-diphenylmethane~90
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)4-Methoxy-2'-methyldiphenylmethane~85
Naphthylboronic acid[Pd(η³-C₃H₅)Cl]₂ / dpppeK₃PO₄Toluene1-(2-Methylbenzyl)naphthalene~88
Phenylzinc chloridePd(P(t-Bu)₃)₂-THF2-Methyl-diphenylmethane>95

*Note: Yields are representative for benzyl chlorides under optimized conditions as reported in related studies. nih.gov

Reductive Homocoupling for Bibenzyl Derivatives

The bibenzyl skeleton is a core structure in numerous natural products and biologically active molecules. chemrxiv.org A direct method for synthesizing symmetrical bibenzyls is the reductive homocoupling of benzyl halides. While benzyl bromides are common substrates, recent advances in catalysis have enabled the efficient use of more stable and abundant benzyl chlorides. acs.orgnih.gov

One innovative approach involves a cooperative catalytic system utilizing zirconocene (B1252598) and photoredox catalysis under visible light. chemrxiv.org This system facilitates the challenging cleavage of the C-Cl bond under mild conditions. The proposed mechanism involves the reduction of a Zr(IV) species to Zr(III) by an excited photocatalyst. The Zr(III) then abstracts the chlorine atom from this compound to generate a 2-methylbenzyl radical. chemrxiv.org Dimerization of two of these radicals yields the final 1,2-bis(2-methylphenyl)ethane product. chemrxiv.org Another effective method employs a sodium dispersion to mediate the reductive dimerization, which has been shown to produce 1,2-bis(2-methylphenyl)ethane from this compound in near-quantitative yield. kobe-u.ac.jp

Synthesis of Stilbene (B7821643) Derivatives

Stilbenes and their derivatives are compounds recognized for their diverse photochemical and biological properties. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for their synthesis, creating a carbon-carbon double bond via the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone. fu-berlin.denih.govwikipedia.org

The synthesis of a stilbene derivative using this compound begins with its conversion to a phosphonium (B103445) salt or a phosphonate ester. For the Wittig reaction, this compound is treated with triphenylphosphine (B44618) to afford 2-methylbenzyltriphenylphosphonium chloride. fu-berlin.deresearchgate.net Subsequent deprotonation with a strong base generates the corresponding phosphorus ylide. This nucleophilic ylide then reacts with an aryl aldehyde (e.g., benzaldehyde) to form an oxaphosphetane intermediate, which collapses to yield the desired stilbene and triphenylphosphine oxide. youtube.com The HWE reaction follows a similar pathway but uses a phosphonate ester, which is first deprotonated to form a more nucleophilic carbanion, often leading to a higher stereoselectivity for the (E)-alkene. wikipedia.orgcore.ac.uk

Step 1 ReagentStep 2 ReagentBaseProductStereoselectivity
TriphenylphosphineBenzaldehyde (B42025)n-Butyllithium2-MethylstilbeneMixture of (E) and (Z) isomers
Triphenylphosphine4-MethoxybenzaldehydeSodium methoxide4-Methoxy-2'-methylstilbeneMixture of (E) and (Z) isomers
Triethyl phosphiteBenzaldehydeSodium hydride (HWE)2-MethylstilbenePredominantly (E)-isomer
Triethyl phosphite4-NitrobenzaldehydePotassium tert-butoxide (HWE)4-Nitro-2'-methylstilbenePredominantly (E)-isomer

Formation of Aryloxiranes and Arylcyclopropanes

Beyond its use as an electrophile, the benzylic carbon of this compound can be rendered nucleophilic. Upon treatment with a strong base at low temperatures, deprotonation occurs at the benzylic position to generate a transient α-chloro carbanion. researchgate.net This reactive intermediate can then participate in reactions with various electrophiles.

When this carbanion reacts with aldehydes or ketones, it leads to the formation of aryloxiranes (epoxides) through a process analogous to the Darzens reaction. researchgate.netquimicaorganica.org Alternatively, if the carbanion is reacted with a Michael acceptor, such as an α,β-unsaturated ketone, it can undergo a conjugate addition followed by intramolecular cyclization to yield substituted arylcyclopropanes. researchgate.netrsc.org This synthetic strategy provides access to strained three-membered rings, which are valuable intermediates for further chemical transformations. libretexts.org

ElectrophileBaseProduct TypeProduct Name
BenzaldehydePotassium tert-butoxideOxirane2-(2-Methylphenyl)-3-phenyloxirane
AcetoneLithium diisopropylamide (LDA)Oxirane2-Methyl-2-(2-methylbenzyl)oxirane
CyclohexenonePotassium hexamethyldisilazide (KHMDS)Cyclopropane2-(2-Methylbenzyl)bicyclo[4.1.0]heptan-3-one
Acrylonitrilen-ButyllithiumCyclopropane2-(2-Methylbenzyl)cyclopropane-1-carbonitrile

Computational Chemistry and Theoretical Modeling of 2 Methylbenzyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution and energy levels.

Ab initio and Density Functional Theory (DFT) are two of the most powerful methods in quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient method, calculates the electronic structure based on the electron density.

For a molecule like 2-Methylbenzyl chloride, DFT studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Table 1: Predicted Geometric Parameters of this compound from a Hypothetical DFT Calculation

Parameter Predicted Value
C-Cl Bond Length ~1.8 Å
C-C (Aromatic) Bond Lengths ~1.4 Å
C-CH2 Bond Length ~1.5 Å
C-CH3 Bond Length ~1.5 Å

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a specific published study on this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the antibonding orbital of the C-Cl bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Conceptual Molecular Orbital Properties of this compound

Molecular Orbital Description Implication for Reactivity
HOMO Localized on the π-system of the benzene (B151609) ring. Site for electrophilic attack.
LUMO Associated with the σ* orbital of the C-Cl bond. Site for nucleophilic attack, leading to C-Cl bond cleavage.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher polarizability and greater reactivity. |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com This method provides a "movie" of molecular motion, allowing for the investigation of conformational changes and interactions with other molecules, such as solvents. An MD simulation of this compound in a solvent like water or an organic solvent would involve:

Force Field Selection: Choosing a suitable force field (e.g., GROMOS, AMBER) to define the potential energy of the system.

System Setup: Placing the this compound molecule in a simulation box filled with solvent molecules.

Simulation: Solving Newton's equations of motion for every atom in the system over a specified time period. youtube.com

These simulations can be used to calculate properties like diffusion coefficients and to analyze how the molecule's conformation changes in different environments.

Prediction of Reactivity and Selectivity

Computational chemistry can predict how and where a molecule is likely to react. For this compound, a primary reaction pathway is nucleophilic substitution, where the chloride is replaced. The stability of the carbocation intermediate is a key factor in SN1-type reactions. The 2-methylbenzyl carbocation is stabilized by both the inductive effect of the methyl group and the resonance delocalization of the positive charge into the benzene ring.

Computational models can calculate the energy of this carbocation intermediate. Comparing its stability to that of other isomers (e.g., 3-methylbenzyl or 4-methylbenzyl carbocations) allows for the prediction of relative reaction rates. Studies on related compounds have shown that electron-donating groups like methyl enhance the rate of reactions that proceed through a carbocation intermediate. nih.gov

Conformational Analysis and Spectroscopic Property Prediction

A molecule's conformation (its three-dimensional shape) can significantly impact its properties. For this compound, the primary conformational flexibility lies in the rotation around the bond connecting the chloromethyl group to the benzene ring.

Computational methods can perform a potential energy surface scan by systematically rotating this bond to identify the most stable (lowest energy) conformation. Steric hindrance between the chloromethyl group and the adjacent methyl group is a critical factor in determining this preferred conformation.

Furthermore, theoretical calculations can predict various spectroscopic properties. olemiss.edu By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. Similarly, by computing the energies of electronic transitions, a theoretical UV-Vis spectrum can be predicted. These predicted spectra are invaluable for interpreting experimental data. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-Methylbenzyl chloride

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 2-methylbenzyl chloride, and how can purity be validated?

  • Methodological Answer : this compound is synthesized via catalytic reactions or nucleophilic substitution. For example, in a GLV reactor, this compound is reacted with a catalyst under controlled temperature (exact parameters depend on catalyst type) for ~4 hours to yield derivatives like benzocyclobutene . Alternatively, a one-pot synthesis involves refluxing this compound with thiourea in ethanol (6 hours), followed by NaOH addition and further reflux to produce symmetrical thioethers in 94% yield .
  • Purity Validation : Use gas chromatography (GC) or HPLC to assess purity (>97% as per commercial standards ). For structural confirmation, employ 1^1H/13^13C NMR to identify characteristic peaks (e.g., benzylic CH2_2Cl at ~4.6 ppm) and FT-IR for functional groups (C-Cl stretch ~550–750 cm1^{-1}) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR reveals aromatic protons (6.7–7.3 ppm) and benzylic CH2_2Cl (4.5–4.7 ppm). 13^13C NMR confirms the Cl-bearing carbon (~45 ppm) .
  • FT-IR : Detect C-Cl stretches (550–750 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (140.61 g/mol) and fragments (e.g., loss of Cl group) .

Q. What safety protocols are essential when handling this compound in academic labs?

  • Methodological Answer :
  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • Regulatory Compliance : While not classified as a chemical weapon, its structural analogs (e.g., xylyl bromides) are regulated under the Chemical Weapons Convention. Maintain documentation for institutional safety reviews .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Studies : Optimize geometry using software like Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl atom increases electrophilicity at the benzylic position, favoring SN2 reactions .
  • Reactivity Insights : Compare charge distribution with non-chlorinated analogs to rationalize reaction pathways (e.g., thioether formation in ) .

Q. How does this compound participate in synthesizing benzimidazolium salts, and what factors influence yield?

  • Methodological Answer :
  • Synthesis Protocol : React this compound (4 mmol) with imidazole derivatives under reflux. For instance, 1-(4-acetylphenyl)-3-alkylimidazolium salts achieve 84% yield when using ethanol as solvent and NaOH as base .
  • Yield Optimization : Key factors include stoichiometry (1:1.1 ratio of chloride to nucleophile), solvent polarity (ethanol vs. DMF), and reaction time (6–8 hours). Monitor by TLC and purify via recrystallization .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS or 1^1H NMR to identify side products (e.g., dimerization or hydrolysis to 2-methylbenzyl alcohol).
  • Condition Screening : Vary temperature, solvent (polar vs. nonpolar), and catalyst (e.g., phase-transfer catalysts for biphasic systems). For example, reports a 4-hour reaction with unspecified catalysts, while uses NaOH in ethanol .
  • Reproducibility : Document all parameters (e.g., exact catalyst identity, stirring rate) per journal guidelines (e.g., Beilstein Journal’s experimental reporting standards) .

Methodological Best Practices

Q. How should researchers document synthetic procedures and characterization data for publication?

  • Guidelines :
  • Experimental Section : Include catalyst details, solvent purity, and temperature control methods. For journals like Adv. J. Chem. B, structure the manuscript with distinct sections: Abstract, Introduction, Experimental, Results/Discussion, and References .
  • Supporting Information : Archive raw spectra, computational input files, and crystallographic data (e.g., CCDC deposition for crystal structures) .
  • Data Transparency : Disclose funding sources and conflicts of interest, as required by ethical guidelines .

Tables for Quick Reference

Property Value/Technique Reference
Molecular FormulaC8_8H9_9Cl
CAS Number552-45-4
Key NMR Shifts (CDCl3_3)CH2_2Cl: 4.5–4.7 ppm; Aromatic: 6.7–7.3 ppm
Common Synthetic UsePrecursor for thioethers, imidazolium salts

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.